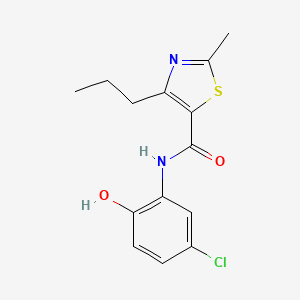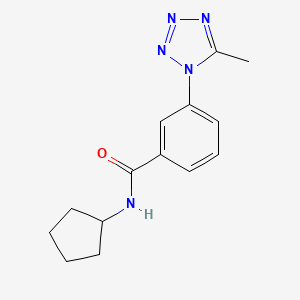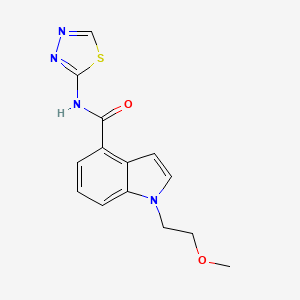
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carboxamide group, and a chlorinated hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-4-propyl-1,3-thiazole-5-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted thiazole derivatives .
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but lacks the thiazole ring and propyl group.
N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of the thiazole ring.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-4-10-13(20-8(2)16-10)14(19)17-11-7-9(15)5-6-12(11)18/h5-7,18H,3-4H2,1-2H3,(H,17,19) |
InChI Key |
CLCCVOUPDFQUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10996038.png)

![N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B10996044.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10996048.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10996055.png)
![1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)

![Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate](/img/structure/B10996070.png)
![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996074.png)
![1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10996084.png)


![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B10996105.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10996115.png)
